2-(3-Hydroxypiperidin-3-yl)acetonitrilehydrochloride
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Overview
Description
2-(3-Hydroxypiperidin-3-yl)acetonitrilehydrochloride is a chemical compound with the molecular formula C7H12N2O.ClH and a molecular weight of 176.64 g/mol It is a hydrochloride salt form of 2-(3-Hydroxypiperidin-3-yl)acetonitrile, which is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypiperidin-3-yl)acetonitrilehydrochloride typically involves the reaction of 3-hydroxypiperidine with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield and purity. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that include large-scale reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of quality control .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypiperidin-3-yl)acetonitrilehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(3-Hydroxypiperidin-3-yl)acetonitrilehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypiperidin-3-yl)acetonitrilehydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxypiperidin-3-yl)acetonitrile: The free base form of the compound.
3-Piperidineacetonitrile: A related compound with a similar structure but lacking the hydroxyl group.
3-Hydroxypiperidine: A simpler derivative with only the hydroxyl group attached to the piperidine ring.
Uniqueness
2-(3-Hydroxypiperidin-3-yl)acetonitrilehydrochloride is unique due to its combination of functional groups (hydroxyl and nitrile) and its hydrochloride salt form, which enhances its solubility and stability. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H13ClN2O |
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Molecular Weight |
176.64 g/mol |
IUPAC Name |
2-(3-hydroxypiperidin-3-yl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c8-4-3-7(10)2-1-5-9-6-7;/h9-10H,1-3,5-6H2;1H |
InChI Key |
DYNABBFVWPGRJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CC#N)O.Cl |
Origin of Product |
United States |
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